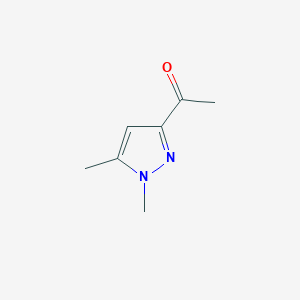

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone

Description

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone is a pyrazole-derived compound featuring a methyl-substituted pyrazole core (methyl groups at positions 1 and 5) and an acetyl (ethanone) group at position 3. This structure confers versatility in coordination chemistry, catalysis, and pharmaceutical applications due to its electron-rich pyrazole ring and reactive ketone moiety. Its molecular formula is C₈H₁₀N₂O, with a molar mass of 150.18 g/mol. The compound’s reactivity is influenced by the electron-withdrawing acetyl group and steric effects from the methyl substituents, making it a valuable intermediate in heterocyclic synthesis .

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-7(6(2)10)8-9(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITCEIGFKNIYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid is a chemical compound with the CAS number 2470436-94-1 . It has a molecular weight of 409.4 and the molecular formula C23H23NO6 .

Scientific Research Applications

While specific applications and case studies for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid are not detailed in the provided search results, the related compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, is extensively used in peptide and protein synthesis.

Fmoc Protecting Group

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid is a derivative of proline with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is stable under basic conditions and can be removed under acidic conditions, making it useful in synthesizing peptides with specific sequences.

Peptide Synthesis

The primary mechanism of action involves its role as a protecting group in peptide synthesis. The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid involves protecting the amino group of 4,4-dimethyl-l-proline with the Fmoc group by reacting 4,4-dimethyl-l-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in an organic solvent such as dioxane. Industrial production involves automated peptide synthesizers and high-purity reagents.

Related Compounds

- Fmoc-4,4-difluoro-l-proline: Similar in structure but with fluorine atoms instead of methyl groups.

- Fmoc-proline: The parent compound without the dimethyl substitution.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

- This positional shift impacts solubility and coordination behavior, as seen in its reduced polarity (logP ~1.2) .

- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone (CAS 99644-93-6): Methyl groups at positions 1 and 4 create steric hindrance, lowering reactivity toward nucleophilic additions compared to the 1,5-dimethyl analog .

Functional Group Variations

- (Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one: Incorporates a β-keto-enol system (C=O and -OH groups), enabling tautomerism and metal chelation. The phenyl group enhances π-π stacking in crystal lattices, as evidenced by its monoclinic crystal system (space group P2₁/c) .

- 1-[1,5-Dimethyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethanone (CAS 957492-37-4): The trimethylsilyl group at position 3 increases lipophilicity (logP ~3.5) and stabilizes the compound against hydrolysis, making it suitable for organometallic synthesis .

Physicochemical Properties

Coordination Chemistry

The β-keto-enol derivative forms stable complexes with transition metals (e.g., Cu²⁺, Pb²⁺) via the enolate oxygen and pyrazole nitrogen, as demonstrated in its use for selective Pb(II) adsorption (capacity: 180 mg/g) . In contrast, the trimethylsilyl analog’s inertness limits its metal-binding utility but enhances stability in hydrophobic environments .

Pharmaceutical Potential

Pyrazole-acetyl hybrids exhibit varied bioactivity:

- 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone derivatives are intermediates in spiro-oxazepine synthesis, which display antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

Key Research Findings

Crystallographic Insights: The asymmetric unit of 1-(1,5-diphenyl-4-phenyl-sulfonyl-1H-pyrazol-3-yl)ethanone contains two molecules with dihedral angles of 82.3° between pyrazole and phenyl rings, highlighting substituent-dependent packing .

Thermodynamic Stability: β-keto-enol tautomers exhibit lower Gibbs free energy (ΔG ≈ -3.2 kcal/mol) compared to diketo forms, favoring enolization in polar solvents .

Regioselectivity : Methyl substituents at positions 1 and 5 direct electrophilic substitution to position 4, enabling controlled functionalization .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 1,5-dimethylpyrazole with acetylating agents. The process can be optimized under various conditions to enhance yield and purity. For instance, a method involving ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate has been reported, yielding the target compound through a series of reactions involving sodium and acetone in THF (tetrahydrofuran) .

Biological Activity Overview

The biological activity of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone has been evaluated across several studies, revealing a spectrum of pharmacological effects:

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone have shown promising results against Escherichia coli and Staphylococcus aureus, with activity levels comparable to standard antibiotics like ampicillin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, studies have shown that certain pyrazole derivatives can inhibit TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs .

Anticancer Activity

The anticancer potential of 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone has also been explored. Some studies indicate that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Antibacterial Efficacy : A study evaluated a series of pyrazole compounds for their antibacterial activity against various strains. The results showed that certain derivatives exhibited up to 50% inhibition against E. coli, indicating their potential as new antibacterial agents .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. Compounds demonstrated significant reductions in edema comparable to indomethacin, suggesting their utility in treating inflammatory conditions .

- Anticancer Activity : Research on the anticancer effects of pyrazole derivatives revealed that they could effectively inhibit tumor growth in xenograft models. The study highlighted specific compounds that induced apoptosis through caspase activation pathways .

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.